EX-527 S-enantiómero

Descripción general

Descripción

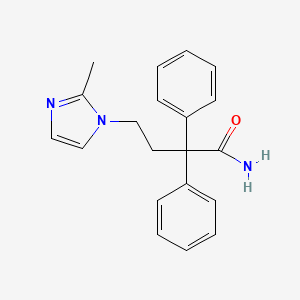

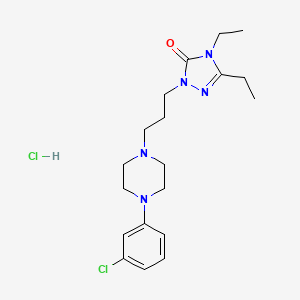

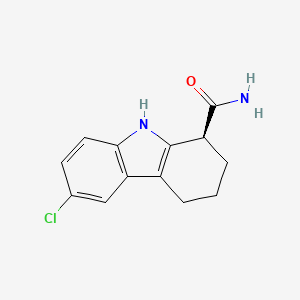

(S)-selisistat is a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide that has S configuration It is the active enantiomer. It has a role as a Sir1 inhibitor. It is an enantiomer of a (R)-selisistat.

Aplicaciones Científicas De Investigación

Inhibición de Sirtuinas

EX-527 S-enantiómero se conoce por inhibir las Sirtuinas explotando su único mecanismo de desacetilación dependiente de NAD± . Las Sirtuinas son desacetilasas de proteínas que regulan el metabolismo y las respuestas al estrés. Se consideran dianas farmacológicas atractivas, pero los inhibidores selectivos son raros y sus mecanismos en su mayoría desconocidos .

Regulación del Metabolismo

Las Sirtuinas, que son inhibidas por this compound, desempeñan un papel crucial en la regulación del metabolismo . Al inhibir estas enzimas, this compound podría utilizarse potencialmente para manipular los procesos metabólicos en el cuerpo.

Gestión de la Respuesta al Estrés

Las Sirtuinas también regulan las respuestas al estrés . Por lo tanto, this compound podría utilizarse potencialmente en investigaciones relacionadas con la gestión del estrés y las condiciones de salud relacionadas.

Envejecimiento y Enfermedades Relacionadas con la Edad

Las Sirtuinas se han implicado en los procesos de envejecimiento y las enfermedades relacionadas con la edad . La inhibición de las Sirtuinas por this compound podría proporcionar información valiosa sobre el papel de estas enzimas en el envejecimiento y podría conducir potencialmente al desarrollo de tratamientos para enfermedades relacionadas con la edad.

Estabilidad Cromosómica y Transcripción

Las isoformas nucleares Sirt1, 6 y 7 regulan los sustratos implicados en la estabilidad cromosómica y la transcripción . Al inhibir estas enzimas, this compound podría utilizarse potencialmente en investigaciones relacionadas con la estabilidad genética y la expresión génica.

Regulación de las Enzimas Metabólicas

Las Sirt3, 4 y 5 mitocondriales regulan las enzimas metabólicas y los mecanismos de respuesta al estrés . La inhibición de estas enzimas por this compound podría utilizarse potencialmente en investigaciones relacionadas con la función mitocondrial y el metabolismo energético.

Mecanismo De Acción

Target of Action

The primary target of EX-527 S-enantiomer, also known as (S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, (S)-selisistat, or (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, is SIRT1 , a member of the sirtuin family of proteins . Sirtuins are protein deacetylases that regulate metabolism and stress responses .

Mode of Action

EX-527 S-enantiomer inhibits SIRT1 in a NAD±dependent manner . The compound binds to SIRT1, occupying the nicotinamide site and a neighboring pocket, and interacts with the ribose of NAD+ or the coproduct 2’-O-acetyl-ADP ribose . This interaction stabilizes the closed enzyme conformation, preventing product release .

Biochemical Pathways

The inhibition of SIRT1 by EX-527 S-enantiomer affects various cellular processes, such as metabolism and stress responses . The nuclear isoforms Sirt1, 6, and 7 regulate substrates involved in chromosome stability and transcription . Mitochondrial Sirt3, 4, and 5 regulate metabolic enzymes and stress response mechanisms .

Pharmacokinetics

The compound’s interaction with its target sirt1 is known to be nad±dependent .

Result of Action

The result of EX-527 S-enantiomer’s action is the inhibition of SIRT1’s enzymatic activity . This inhibition can have various effects on cellular processes, including metabolism and stress responses .

Action Environment

The action of EX-527 S-enantiomer is influenced by the presence of NAD+, which is essential for the compound’s binding to SIRT1 . .

Análisis Bioquímico

Biochemical Properties

EX-527 S-enantiomer interacts with Sirtuins, a family of protein deacetylases that regulate metabolism and stress responses . The compound potently inhibits Sirt1 and moderately inhibits Sirt3 . The inhibition requires NAD+, alone or together with acetylpeptide .

Cellular Effects

EX-527 S-enantiomer has significant effects on various cellular processes. It regulates substrates involved in chromosome stability and transcription, and it also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of EX-527 S-enantiomer involves the formation of a trimeric Sirtuin complex with a NAD±derived coproduct . The compound occupies the nicotinamide site and a neighboring pocket and contacts the ribose of NAD+ or of the coproduct 2’-O-acetyl-ADP ribose .

Temporal Effects in Laboratory Settings

It is known that the compound stabilizes the closed enzyme conformation, preventing product release .

Metabolic Pathways

EX-527 S-enantiomer is involved in the metabolic pathways regulated by Sirtuins. These pathways involve various enzymes and cofactors .

Propiedades

IUPAC Name |

(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZYTVDVLBBXDL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848193-68-0 | |

| Record name | Selisistat, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELISISTAT, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUD9R3TJV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

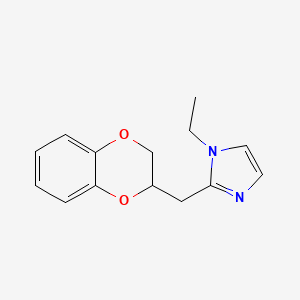

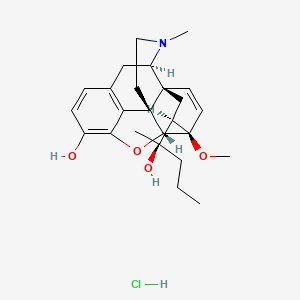

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)

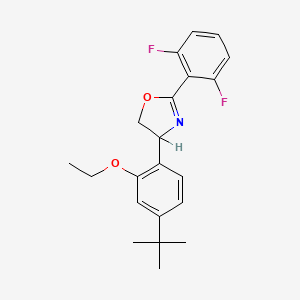

![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)